tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate

Description

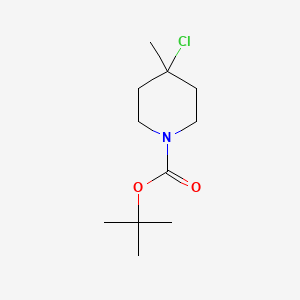

tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a chloro and methyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its structure combines steric hindrance (from the tert-butyloxycarbonyl, or Boc, group) with electrophilic reactivity (from the chloro substituent), enabling selective functionalization in multi-step syntheses .

Properties

Molecular Formula |

C11H20ClNO2 |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20ClNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 |

InChI Key |

QPFHFWAPXQTVEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-chloro-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of various reduced piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Products include substituted piperidine derivatives with various functional groups replacing the chloro group.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced piperidine derivatives.

Scientific Research Applications

Synthetic Intermediate in Drug Development

One of the primary applications of tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate is as a synthetic intermediate in the development of pharmaceuticals. Its structure facilitates the introduction of various functional groups, making it valuable for synthesizing complex molecules.

Case Study: Synthesis of Piperidine Derivatives

Research has demonstrated the utility of this compound in synthesizing piperidine derivatives that exhibit biological activity. For instance, reactions involving this compound have led to the formation of compounds with potential anti-inflammatory and antibacterial properties. A notable synthesis involved its reaction with di-isopropyl azodicarboxylate under specific conditions to yield derivatives with enhanced pharmacological profiles .

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antiviral Properties

Compounds derived from piperidine structures, including this compound, have shown antiviral properties. Research indicates that these derivatives can act as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza .

Anti-inflammatory Effects

Studies have indicated that piperidine derivatives can modulate inflammatory pathways. For example, certain compounds derived from this compound have demonstrated the ability to inhibit TNFα production in immune cells, suggesting potential therapeutic avenues for inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Boc Group : Provides stability under basic conditions and facilitates deprotection under acidic conditions.

- 4-Chloro-4-Methyl Substitution : Enhances rigidity and influences electronic properties, affecting reactivity in substitution or coupling reactions.

Comparison with Structurally Similar Compounds

The following table summarizes key analogues, highlighting structural variations, physicochemical properties, and applications:

Reactivity and Functionalization

- Chlorine vs. Hydroxyethyl : The chloro group in the target compound facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas hydroxyethyl derivatives (e.g., tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate) are prone to oxidation or esterification .

- Amino vs. Chloro: Amino-substituted derivatives (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate) exhibit higher nucleophilicity, enabling amide bond formation, while the chloro group is more reactive in cross-coupling reactions .

Physicochemical Properties

- Solubility: Chloro and methyl substituents reduce aqueous solubility compared to hydroxyethyl or amino derivatives. For example, tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate has a solubility >10 mg/mL in methanol, whereas the chloro analogue requires polar aprotic solvents like DMF .

Pharmaceutical Intermediates

- Kinase Inhibitors : Chloro-substituted piperidines are pivotal in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, leveraging their ability to undergo Pd-mediated cross-coupling .

- CNS Therapeutics : Lipophilic derivatives like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate exhibit enhanced blood-brain barrier permeability .

Case Study: tert-Butyl 4-(3-Hydroxypropyl)piperidine-1-Carboxylate

This analogue (CAS 156185-63-6) shares a 98% structural similarity with the target compound but replaces chloro with a hydroxypropyl group. Key differences include:

Biological Activity

tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate (TBMC) is a synthetic organic compound classified as a piperidine derivative. Its molecular formula is C₁₁H₂₀ClNO₂, and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of TBMC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The structure of TBMC features a tert-butyl group and a chloro substituent on the piperidine ring, which significantly influences its chemical properties. The synthesis typically involves the reaction of 4-chloro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine, conducted in solvents such as dichloromethane at controlled temperatures .

Biological Activity Overview

Research indicates that TBMC exhibits notable biological activity, particularly as an intermediate in pharmaceutical synthesis. Its interactions with specific molecular targets in biological systems have been studied extensively, revealing potential therapeutic applications in treating neurological disorders and other medical conditions .

TBMC's biological activity is primarily attributed to its ability to modulate receptor or enzyme activities within various biological pathways. Interaction studies have highlighted its binding affinity to specific receptors, which may lead to physiological effects relevant for drug design .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Neurological Disorders : TBMC has shown potential in modulating neurotransmitter systems, suggesting a role in treating conditions like depression or anxiety.

- Antimicrobial Activity : Preliminary studies indicate that TBMC may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development .

- Cancer Research : Some derivatives of piperidine compounds have demonstrated anticancer activity, suggesting that TBMC could be further evaluated for similar effects .

Table 1: Summary of Research Findings on TBMC

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Neurological Effects | Demonstrated modulation of serotonin receptors with potential antidepressant effects. |

| Study 2 | Antimicrobial Activity | Showed inhibitory effects against Mycobacterium tuberculosis in vitro assays. |

| Study 3 | Anticancer Potential | Induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic development. |

Detailed Insights from Selected Studies

- Neurological Effects :

- Antimicrobial Activity :

- Anticancer Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.